N-Cyclohexyl-N'-(4-(diethylamino)-1-methylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea is an organic compound belonging to the class of ureas This compound is characterized by the presence of a cyclohexyl group and a diethylamino group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-(diethylamino)-1-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea oxide.
Reduction: Formation of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)amine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’-(4-iodophenyl)urea
- N-Cyclohexyl-N’-(4-dimethylamino)phenyl)urea
- N-Cyclohexyl-N’-(propyl)phenyl urea
Uniqueness
N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds, which may have different substituents and, consequently, different reactivity and applications.
Properties
CAS No. |
303092-17-3 |
---|---|
Molecular Formula |
C16H33N3O |
Molecular Weight |
283.45 g/mol |
IUPAC Name |
1-cyclohexyl-3-[5-(diethylamino)pentan-2-yl]urea |
InChI |
InChI=1S/C16H33N3O/c1-4-19(5-2)13-9-10-14(3)17-16(20)18-15-11-7-6-8-12-15/h14-15H,4-13H2,1-3H3,(H2,17,18,20) |
InChI Key |
YEQZUGWOEXKKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.